5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a 1,3,4-thiadiazole ring, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired 1,3,4-thiadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .
Scientific Research Applications
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Evaluated for its anticancer activity, particularly against cell lines such as HeLa, A549, and MCF-7.
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells. This is achieved through the modulation of signaling pathways and the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylimidazolidine-2,4-dione: Shares the benzo[d][1,3]dioxole moiety but differs in the heterocyclic ring structure.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Similar structure but with a thiazole ring instead of a thiadiazole ring.
Uniqueness
The uniqueness of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine lies in its specific combination of the benzo[d][1,3]dioxole and thiadiazole moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N3O2S |
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Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,13) |
InChI Key |
IPTZQYIJYIHHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=NN=C(S3)N |
Origin of Product |
United States |
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